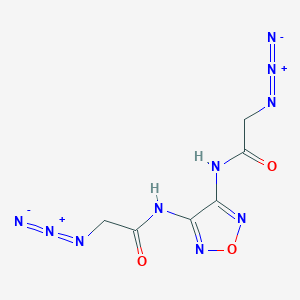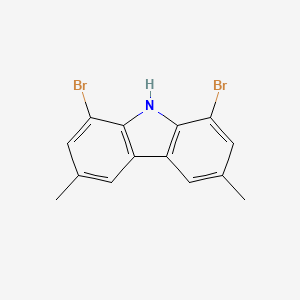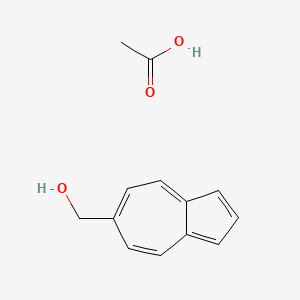
Acetic acid;azulen-6-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;azulen-6-ylmethanol is a compound that combines the properties of acetic acid and azulen-6-ylmethanol Acetic acid is a well-known organic compound with the chemical formula CH₃COOH, commonly found in vinegar Azulen-6-ylmethanol is a derivative of azulene, a bicyclic aromatic hydrocarbon known for its deep blue color and anti-inflammatory properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;azulen-6-ylmethanol typically involves the esterification of azulen-6-ylmethanol with acetic acid. This reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid. The reaction conditions generally include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;azulen-6-ylmethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Wissenschaftliche Forschungsanwendungen
Acetic acid;azulen-6-ylmethanol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential anti-inflammatory and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of acetic acid;azulen-6-ylmethanol involves its interaction with biological pathways. The azulen-6-ylmethanol component is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and food preservation.
Azulene: A hydrocarbon known for its anti-inflammatory properties and deep blue color.
Azulen-6-ylmethanol: A derivative of azulene with enhanced biological activity.
Uniqueness
Acetic acid;azulen-6-ylmethanol combines the properties of both acetic acid and azulen-6-ylmethanol, resulting in a compound with unique chemical and biological properties
Eigenschaften
CAS-Nummer |
825637-93-2 |
|---|---|
Molekularformel |
C13H14O3 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
acetic acid;azulen-6-ylmethanol |
InChI |
InChI=1S/C11H10O.C2H4O2/c12-8-9-4-6-10-2-1-3-11(10)7-5-9;1-2(3)4/h1-7,12H,8H2;1H3,(H,3,4) |
InChI-Schlüssel |
QXGMNFJMFWYDMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C1=CC2=CC=C(C=CC2=C1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


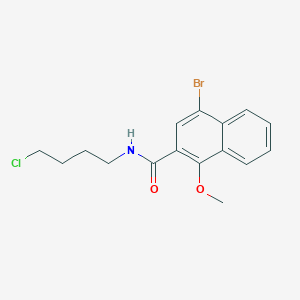
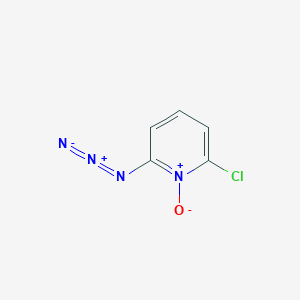
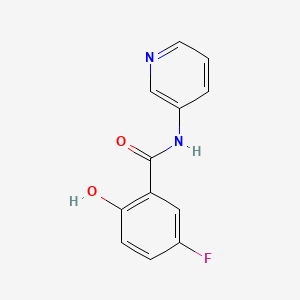
![Fluoro[bis(trifluoromethyl)]alumane](/img/structure/B14221213.png)
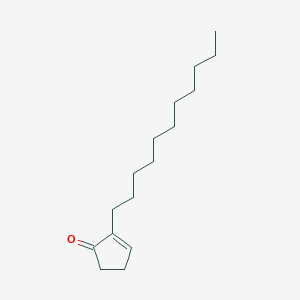
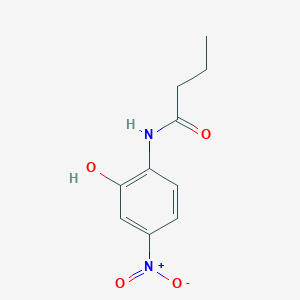
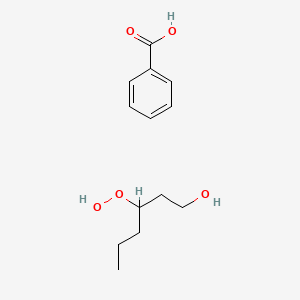
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
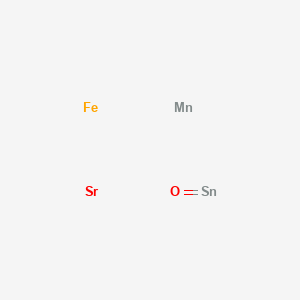
![2-Methyl-3-(3-methylbutanoyl)-1-phenyl-1H-benzo[f]indole-4,9-dione](/img/structure/B14221271.png)
![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
